molecular formula C15H16BrN3O3S2 B299287 N-(2-bromophenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)methanesulfonamide

N-(2-bromophenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)methanesulfonamide

Katalognummer B299287
Molekulargewicht: 430.3 g/mol
InChI-Schlüssel: RBKAGOSLXGANRZ-GZTJUZNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromophenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as "BAY 43-9006" or "Sorafenib." Sorafenib is a multi-kinase inhibitor that acts on several signaling pathways involved in tumor cell proliferation, angiogenesis, and metastasis. Sorafenib has been extensively studied for its potential use in cancer treatment.

Wirkmechanismus

Sorafenib is a multi-kinase inhibitor that acts on several signaling pathways involved in tumor cell proliferation, angiogenesis, and metastasis. It inhibits the activity of several tyrosine kinases, including VEGFR-2, VEGFR-3, PDGFR-β, and RAF-1. By inhibiting these kinases, Sorafenib blocks the signaling pathways that promote tumor cell growth, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
Sorafenib has several biochemical and physiological effects. It inhibits the growth of cancer cells by blocking the signaling pathways involved in tumor cell proliferation, angiogenesis, and metastasis. Sorafenib also induces apoptosis, or programmed cell death, in cancer cells. Additionally, Sorafenib has been shown to inhibit the growth of new blood vessels, which is essential for tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its potential use in cancer treatment, and its mechanism of action is well understood. This makes it a useful tool for studying the signaling pathways involved in tumor cell growth, angiogenesis, and metastasis. However, one limitation of Sorafenib is that it is a potent inhibitor of several kinases, which may lead to off-target effects. This can make it challenging to interpret the results of experiments using Sorafenib.

Zukünftige Richtungen

There are several future directions for research on Sorafenib. One direction is to investigate the use of Sorafenib in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to explore the potential use of Sorafenib in the treatment of other diseases, such as cardiovascular disease. Additionally, there is a need for further research to better understand the mechanism of action of Sorafenib and to develop more specific inhibitors of the kinases it targets.

Synthesemethoden

The synthesis of Sorafenib involves several steps, starting with the reaction of 2-aminophenylboronic acid with 2-bromobenzoyl chloride. The resulting intermediate is then reacted with 2-thiopheneacetic acid to form the desired product. The final compound, Sorafenib, is obtained by reacting the intermediate with methanesulfonyl chloride.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer. Sorafenib works by inhibiting several signaling pathways involved in tumor cell proliferation, angiogenesis, and metastasis.

Eigenschaften

Produktname

N-(2-bromophenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)methanesulfonamide

Molekularformel

C15H16BrN3O3S2

Molekulargewicht

430.3 g/mol

IUPAC-Name

2-(2-bromo-N-methylsulfonylanilino)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C15H16BrN3O3S2/c1-11(14-8-5-9-23-14)17-18-15(20)10-19(24(2,21)22)13-7-4-3-6-12(13)16/h3-9H,10H2,1-2H3,(H,18,20)/b17-11+

InChI-Schlüssel

RBKAGOSLXGANRZ-GZTJUZNOSA-N

Isomerische SMILES

C/C(=N\NC(=O)CN(C1=CC=CC=C1Br)S(=O)(=O)C)/C2=CC=CS2

SMILES

CC(=NNC(=O)CN(C1=CC=CC=C1Br)S(=O)(=O)C)C2=CC=CS2

Kanonische SMILES

CC(=NNC(=O)CN(C1=CC=CC=C1Br)S(=O)(=O)C)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.